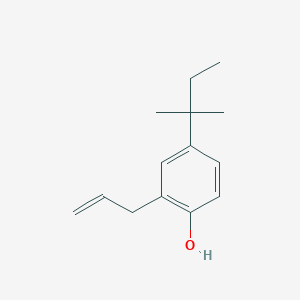
2,4-Di-tert-butylphenol
Cat. No. B135424
Key on ui cas rn:
96-76-4
M. Wt: 206.32 g/mol
InChI Key: ICKWICRCANNIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04198531
Procedure details


A suspension of 20 parts of phenol and 0.6 part of ion exchange resin is prepared in a stirred reactor at 85° C. and 1 bar pressure, whilst stirring at 500 rpm, and 7 parts of isobutylene are passed in. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 500 rpm. After 6 hours, 2.5 parts of phenol and 380 parts by volume of isobutylene are introduced per hour at 115° C. and 1 bar pressure and correspondingly 3.5 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and subjected to fractional distillation. After 200 hours' operation, 316 parts (88% of theory, based on starting material II) of 4-tert.-butylphenol of boiling point 143°-145° C./50 millibars are obtained, accompanied by 19.8 parts (5.5% of theory, based on starting material II) of 2-tert.-butylphenol and 9.9 parts (6.5% of theory, based on starting material II) of 2,4-di-tert.-butylphenol. The conversion is 60% of theory, based on phenol employed. The starting material II is consumed practically quantitatively.
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](=[CH2:11])[CH3:10]>>[C:9]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH3:11])([CH3:10])[CH3:8].[C:9]([C:2]1[CH:3]=[C:4]([C:9]([CH3:11])([CH3:10])[CH3:8])[CH:5]=[CH:6][C:1]=1[OH:7])([CH3:10])([CH3:8])[CH3:11]
|
Inputs


Step One
[Compound]
|
Name
|
20
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Step Three
[Compound]
|
Name
|
sulfonated styrene divinylbenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension is then stirred constantly in the reactor at 500 rpm
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared in a stirred reactor at 85° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
1 bar pressure and correspondingly 3.5 parts per hour of suspension are filtered through a suction line
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a metal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter (pore diameter 10 micrometers)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
subjected to fractional distillation
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
